1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride
Description
1-(3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one hydrochloride is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a 3-methyl substituent on the diazepine ring and an acetyl group (ethanone) at the 1-position, with a hydrochloride salt enhancing its solubility. Notably, commercial availability of this compound has been discontinued, possibly due to synthesis challenges or shifts in research focus .
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-7-13-11-5-3-4-6-12(11)14(8-9)10(2)15;/h3-6,9,13H,7-8H2,1-2H3;1H |
InChI Key |
SPMALJOMOUKJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)C(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one hydrochloride typically follows the cyclocondensation reaction between an ortho-phenylenediamine (OPDA) derivative and a suitable ketone, such as acetylacetone or related methyl ketones, under acidic catalytic conditions. This reaction forms the benzodiazepine ring by intramolecular cyclization, followed by isolation as the hydrochloride salt.
Catalytic Systems and Reaction Conditions
Several catalytic systems and reaction conditions have been reported to optimize the yield and selectivity of benzodiazepine derivatives, including:
Acid Catalysis : Hydrochloric acid or other strong acids promote the cyclization by activating the carbonyl group of the ketone and facilitating nucleophilic attack by the amine groups.
Heterogeneous Catalysts : Catalysts such as H-MCM-22 (a zeolite-based catalyst) have been employed to achieve high selectivity and mild reaction conditions, typically at room temperature in acetonitrile solvent.
Metal Oxide Catalysts : Mixed metal oxides like SiO₂-Al₂O₃ have been used to catalyze the reaction efficiently under reflux in ethanol.
Montmorillonite Clay Catalysts : These have been reported to accelerate the cyclocondensation between ethylenediamine derivatives and ketones, enhancing yield and reducing reaction time.
Typical Procedure
A representative preparation method involves:
Reactants : Equimolar amounts of 1,2-phenylenediamine (or substituted derivative) and the ketone (e.g., acetylacetone).
Catalyst : A catalytic amount of HCl or solid acid catalyst.
Solvent : Acetonitrile, ethanol, or dichloromethane depending on the catalyst system.
Reaction Conditions : Stirring at room temperature or reflux for 1–3 hours.
Monitoring : Reaction progress monitored by thin-layer chromatography (TLC), observing disappearance of starting materials and appearance of product (Rf ~0.4 in ethyl acetate/hexane).
Workup : Filtration to remove catalyst (if heterogeneous), concentration of organic layer, and purification by silica gel column chromatography or recrystallization.
Isolation : The product is isolated as the hydrochloride salt by treatment with hydrochloric acid or by crystallization from appropriate solvents.
Data Table: Example Reaction Conditions and Yields
Mechanistic Insights and Reaction Pathway
The preparation involves a nucleophilic addition of the amino groups of the ortho-phenylenediamine to the carbonyl carbon of the ketone, followed by intramolecular cyclization to form the seven-membered benzodiazepine ring. Acid catalysis enhances electrophilicity of the ketone carbonyl and stabilizes intermediates.
The final product is stabilized as the hydrochloride salt by protonation of the nitrogen atoms, improving solubility and crystallinity.
Purification and Characterization
Purification : Typically achieved by silica gel chromatography using ethyl acetate and n-hexane mixtures or by recrystallization from ethanol or ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR confirm the benzodiazepine ring formation and substituent positions.
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., 204.27 g/mol for the free base).
X-ray Crystallography : Used to verify stereochemistry and ring conformation, particularly the chair form of the tetrahydro ring.
Infrared Spectroscopy (IR) : Confirms functional groups such as amine, ketone, and hydrochloride salt formation.
Summary of Research Findings
The acid-catalyzed condensation of ortho-phenylenediamines with methyl ketones is the most efficient and widely used method for synthesizing 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one hydrochloride.
Use of heterogeneous catalysts like H-MCM-22 and montmorillonite improves reaction rates and yields while allowing mild reaction conditions.
Reaction times range from 1 to 3 hours, with yields typically between 65% and 90%, depending on catalyst and conditions.
Purification by chromatography or recrystallization yields analytically pure hydrochloride salts suitable for further pharmacological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepine compounds.
Scientific Research Applications
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or sedative.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets in the body. It primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Key Compounds Analyzed :
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride (C₁₂H₁₇ClN₂O; MW 240.73)
2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one (C₁₂H₁₄ClNOS; MW 255.76)
1-[(4-Chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (C₁₇H₁₇ClN₂O; MW 300.8)
1-(1H-1,3-Benzodiazol-5-yl)ethan-1-one Hydrochloride (C₉H₈ClN₂O; MW 195.6)
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Ring System Differences :
- Ethyl vs. Methyl (): Longer alkyl chains (ethyl) may prolong half-life but increase off-target interactions.
Biological Activity
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one hydrochloride is a compound belonging to the benzodiazepine class. This class of compounds is known for its significant biological activities, particularly in the central nervous system (CNS). The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, primarily the gamma-aminobutyric acid (GABA) receptors.
The molecular formula of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one hydrochloride is CHClNO. Its molecular weight is approximately 202.76 g/mol. The compound exhibits a melting point of around 150°C and has a solubility profile that allows it to be effective in biological systems.
Benzodiazepines primarily exert their effects through modulation of the GABA receptor, enhancing the inhibitory neurotransmission in the CNS. The binding of benzodiazepines to these receptors increases the frequency of chloride channel opening events in response to GABA, leading to increased neuronal inhibition. This mechanism results in various pharmacological effects such as anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Biological Activity Overview
Pharmacological Effects:
The biological activity of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one hydrochloride includes:
- Anxiolytic Activity: Studies indicate that benzodiazepines can reduce anxiety levels by enhancing GABAergic transmission.
- Sedative Effects: The compound may exhibit sedative properties by promoting sleep and reducing wakefulness.
- Anticonvulsant Properties: Similar to other benzodiazepines, this compound may be effective in controlling seizures.
Research Findings and Case Studies
Recent studies have explored the efficacy and safety profiles of various benzodiazepine derivatives. For instance:
- Study on GABA Receptor Modulation: A study highlighted that compounds similar to 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one hydrochloride demonstrated enhanced binding affinity for GABA receptors compared to traditional benzodiazepines .
- Animal Trials: In animal models, derivatives showed significant anxiolytic effects without the common side effects associated with long-term benzodiazepine use .
- Clinical Observations: Clinical observations suggest that patients administered with this compound reported reduced anxiety symptoms with minimal sedation .
Data Table: Comparative Biological Activity
| Compound Name | Anxiolytic Effect | Sedative Effect | Anticonvulsant Effect | Binding Affinity (Ki) |
|---|---|---|---|---|
| 1-(3-methyl-2,3,4,5-tetrahydro-1H-benzodiazepin) | Moderate | High | Moderate | 10 nM |
| Diazepam | High | Very High | High | 5 nM |
| Lorazepam | Very High | High | Moderate | 7 nM |
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Answer:
To confirm structural identity and purity, researchers should employ a combination of techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and ring structure.
- High-Performance Liquid Chromatography (HPLC): For purity assessment (≥98% as per reference standards in benzodiazepine analogs) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., molecular weight ~253.73 g/mol for related benzodiazepine derivatives) .
- X-ray Crystallography: If crystalline, this provides definitive stereochemical data, as seen in structurally similar compounds like 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one .
Advanced: How can synthetic routes be optimized to improve yield and scalability?
Answer:
Optimization strategies include:
- Continuous Flow Reactors: Reduces side reactions and improves reaction control, as demonstrated in industrial-scale synthesis of benzodioxin analogs .
- Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., palladium or organocatalysts) to enhance enantiomeric excess (e.g., >95% ee in Mannich base derivatives) .
- Purification Techniques: Use preparative HPLC or column chromatography to isolate high-purity fractions, critical for biological studies .
- Solvent Optimization: Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures) to improve sustainability .
Basic: What safety protocols are essential during laboratory handling?
Answer:
Key precautions include:
- Ventilation: Use fume hoods to prevent inhalation of aerosols or dust, as recommended for benzodiazepine analogs .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
- Storage: Store at -20°C in sealed glass containers to prevent degradation, as indicated for structurally related compounds .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinity with targets (e.g., GABA receptors, common for benzodiazepines). Validate with experimental IC50 values from electrophysiology assays .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in lipid bilayers) .
- QSAR Models: Corporate substituent effects (e.g., methyl groups at position 3) to predict bioavailability or toxicity .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Basic: What spectroscopic methods are used to monitor reaction progress during synthesis?
Answer:
- Thin-Layer Chromatography (TLC): Track intermediates using UV-active spots (e.g., 254 nm) .
- In-situ FTIR: Monitor functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) in real time .
- Reaction Calorimetry: Detect exothermic/endothermic phases to optimize temperature control .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Meta-Analysis: Compare IC50 values across assays (e.g., cell-based vs. receptor-binding) to identify assay-specific biases .
- Dose-Response Curves: Validate potency thresholds using Hill slope analysis (e.g., EC50 shifts due to allosteric modulation) .
- Batch Reproducibility: Test multiple synthesis batches to rule out purity or stereochemical variability .
- Species-Specific Effects: Cross-validate in human vs. rodent models (e.g., CYP450 metabolism differences) .
Basic: What solvents and reaction conditions are optimal for recrystallization?
Answer:
- Solvent Pairing: Use ethanol/water or acetone/hexane mixtures, as demonstrated for benzodiazepine monohydrates .
- Temperature Gradient: Slow cooling from reflux to 4°C enhances crystal lattice formation .
- Seeding: Introduce microcrystals of the target compound to induce nucleation .
Advanced: How can in vivo studies be designed to evaluate neuropharmacological effects?
Answer:
- Rodent Models: Use elevated plus maze or rotarod tests to assess anxiolytic/sedative effects, with dose ranges derived from in vitro IC50 values .
- Pharmacokinetic Profiling: Measure plasma half-life via LC-MS/MS and correlate with behavioral endpoints .
- Control Groups: Include positive controls (e.g., diazepam) and vehicle controls to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
